Bis(2-hydroxyethyl)ammonium 3-(((2-ethylhexyl)amino)sulphonyl)propionate

Molecular descriptors Polar surface area Surfactant selection

Conventional sulfonate surfactants degrade under high-temperature conditions-limiting their use in solvent-free synthesis and hot emulsion polymerization. This protic ionic liquid (b.p. 585.5°C) solves that challenge with superior thermal endurance. - 585.5°C boiling point enables solvent-free reaction media and high-temp phase-transfer catalysis - Four H-bond donors (152 Ų TPSA) drive strong metal-surface adsorption for corrosion inhibition and boundary lubrication - Branched 2-ethylhexyl tail plus diethanolammonium head group stabilize monomer droplets in high-temperature emulsion polymerization Available in research to bulk quantities with global dispatch.

Molecular Formula C15H34N2O6S
Molecular Weight 370.5 g/mol
CAS No. 77890-71-2
Cat. No. B12690327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(2-hydroxyethyl)ammonium 3-(((2-ethylhexyl)amino)sulphonyl)propionate
CAS77890-71-2
Molecular FormulaC15H34N2O6S
Molecular Weight370.5 g/mol
Structural Identifiers
SMILESCCCCC(CC)CNS(=O)(=O)CCC(=O)[O-].C(CO)[NH2+]CCO
InChIInChI=1S/C11H23NO4S.C4H11NO2/c1-3-5-6-10(4-2)9-12-17(15,16)8-7-11(13)14;6-3-1-5-2-4-7/h10,12H,3-9H2,1-2H3,(H,13,14);5-7H,1-4H2
InChIKeyWTAZBXQKVAEZHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(2-hydroxyethyl)ammonium 3-(((2-ethylhexyl)amino)sulphonyl)propionate (CAS 77890-71-2): Procurement-Ready Identity and Class Baseline


Bis(2-hydroxyethyl)ammonium 3-(((2-ethylhexyl)amino)sulphonyl)propionate (CAS 77890-71-2) is a protic ionic liquid (PIL) formed by the diethanolammonium cation and the 3-(2‑ethylhexylsulfamoyl)propanoate anion. With a molecular weight of 370.51 g mol⁻¹ and molecular formula C₁₅H₃₄N₂O₆S, the compound belongs to the class of sulfonamide‑containing organic salts that exhibit surfactant and ionic‑liquid character [1]. Its structure combines a branched 2‑ethylhexyl hydrophobic tail with a highly hydrogen‑bond‑capable head group, distinguishing it from conventional alkyl‑sulfate or carboxylate surfactants and creating a unique physicochemical profile relevant for formulations requiring controlled amphiphilicity and thermal robustness.

Why Bis(2-hydroxyethyl)ammonium 3-(((2-ethylhexyl)amino)sulphonyl)propionate Cannot Be Freely Substituted by In‑Class Analogs


In‑class compounds such as sodium 2‑ethylhexyl sulfate, simple diethanolammonium carboxylates (e.g., propionate or oleate), or other sulfosuccinate esters differ fundamentally in hydrogen‑bonding capacity, molecular geometry, and thermal stability. The presence of a sulfonamide linkage (‑SO₂‑NH‑) in the target compound introduces four hydrogen‑bond donor sites and a large polar surface area (152 Ų) that are absent in common anionic surfactants, directly affecting micellization, adsorption at interfaces, and solvation dynamics [1]. Moreover, the diethanolammonium counter‑ion contributes additional H‑bonding that small alkali‑metal cations (Na⁺, K⁺) cannot provide, making the compound unsuitable for simple one‑to‑one replacement without re‑optimizing formulation performance [2].

Bis(2-hydroxyethyl)ammonium 3-(((2-ethylhexyl)amino)sulphonyl)propionate: Comparator‑Backed Quantitative Superiority Evidence


Molecular Weight and Polar Surface Area Differential vs. Sodium 2‑Ethylhexyl Sulfate

The target compound exhibits a substantially higher molecular weight (370.51 g mol⁻¹) and topological polar surface area (152 Ų) compared to the widely used anionic surfactant sodium 2‑ethylhexyl sulfate (MW 232.28 g mol⁻¹, TPSA 74.8 Ų). The MW is 59% larger and the TPSA is more than double, indicating a bulkier, more hydrophilic interface‑active species [1][2].

Molecular descriptors Polar surface area Surfactant selection

Hydrogen Bond Donor Count: A Decisive Distinction from Common Alkyl Sulfate Surfactants

The target compound possesses 4 hydrogen bond donor (HBD) sites versus 0 for sodium 2‑ethylhexyl sulfate, and 7 hydrogen bond acceptor (HBA) sites versus 4 for the comparator. This HBD capability arises uniquely from the diethanolammonium cation and the sulfonamide N–H, enabling directional hydrogen bonding that simple sodium alkyl sulfates cannot match [1][2].

Hydrogen bonding Structure‑activity relationship Formulation design

Molecular Flexibility: Rotatable Bonds and Conformational Adaptability

With 13 rotatable bonds, the target compound is significantly more flexible than sodium 2‑ethylhexyl sulfate (7 rotatable bonds). This higher degree of freedom may facilitate better packing at interfaces or in micellar structures, potentially affecting critical micelle concentration (CMC) and surface tension reduction efficiency [1][2].

Molecular flexibility Rotatable bonds Surfactant packing

Boiling Point Superiority for High‑Temperature Processing vs. Volatile Alkyl Sulfates

The boiling point of the target compound is reported at 585.5 °C at 760 mmHg , dramatically exceeding the thermal stability limit of sodium 2‑ethylhexyl sulfate, which decomposes well below 200 °C and is typically supplied as a 40–50 % aqueous solution due to limited stability . This thermal robustness enables processing under conditions that would degrade conventional alkyl sulfate surfactants.

Thermal stability High‑temperature applications Solvent‑free processing

High‑Value Application Scenarios for Bis(2-hydroxyethyl)ammonium 3-(((2-ethylhexyl)amino)sulphonyl)propionate Driven by Verified Differentiation


High‑Temperature Organic Synthesis and Solvent‑Free Catalysis

The exceptional boiling point (585.5 °C) enables this compound to serve as a reaction medium or phase‑transfer catalyst in solvent‑free conditions at temperatures that would boil or degrade typical sulfonate surfactants, making it suitable for industrial processes requiring thermal endurance .

Corrosion Inhibition in Aqueous Metalworking Fluids

Its four hydrogen bond donors and high polar surface area promote strong, directional adsorption on metal surfaces, potentially outperforming sodium alkyl sulfates in corrosion prevention; the diethanolammonium cation further stabilizes the protective film, a property lacking in sodium‑based surfactants [1][2].

Lubricity‑Enhancing Additive for Water‑Based Lubricants

The combination of high molecular weight, chain flexibility (13 rotatable bonds), and hydrogen‑bonding capacity suggests that this compound can form tenacious boundary lubricant films, analogous to bis(2‑hydroxyethyl)ammonium erucate which reduced friction coefficient from ~0.4 to 0.12 when added at 1 wt % to water [3]. The sulfonamide group may further improve wear protection through enhanced metal‑surface affinity.

Stabilizing Agent for Emulsion Polymerization

The dual hydrophilic (152 Ų TPSA) and hydrophobic (2‑ethylhexyl tail) character, together with superior thermal stability, makes this compound a candidate for stabilizing monomer droplets in high‑temperature emulsion polymerization where conventional surfactants like sodium 2‑ethylhexyl sulfate would thermally decompose [1].

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